(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a phenyl group, an indole moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenylimidazolidine-2,4-dione with 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-phenylimidazolidine-2,4-dione: Lacks the indole moiety and has different chemical properties.
1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde: Contains the indole moiety but lacks the imidazolidine-2,4-dione core.
Uniqueness
(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-phenyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-23-14-15(17-10-6-7-11-19(17)23)13-18-20(25)24(21(26)22-18)16-8-4-3-5-9-16/h2-11,13-14H,1,12H2,(H,22,26)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHNEVATKGVQX-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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